BB-22

Catalog No.
S1785972
CAS No.
1400742-42-8
M.F
C25H24N2O2
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BB-22

CAS Number

1400742-42-8

Product Name

BB-22

IUPAC Name

quinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

RHYGTJXOHOGQGI-UHFFFAOYSA-N

SMILES

Array

Synonyms

QUCHIC

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5

a CB1 receptor ligand; structure in first source

BB-22 (CAS: 1400742-42-8), also known as QUCHIC, is a potent synthetic cannabinoid featuring a quinolin-8-yl ester linked to a 1-(cyclohexylmethyl)-1H-indole core. In procurement contexts, it is primarily sourced by forensic laboratories, toxicology centers, and neurochemical researchers as an analytical reference standard and a high-affinity CB1/CB2 receptor agonist. Unlike traditional ketone-linked cannabinoids (e.g., JWH-018), BB-22 utilizes an ester linkage, which fundamentally alters its metabolic profile and sample handling requirements. Furthermore, its cyclohexylmethyl tail provides distinct lipophilic and steric properties compared to linear-alkyl analogs, making it a critical material for calibrating chromatographic assays, mapping metabolic pathways, and conducting competitive receptor binding studies [1].

Substituting the closely related analog PB-22 (which features a linear pentyl tail) for BB-22 is unviable in both analytical and pharmacological workflows. In forensic screening, the structural difference between the pentyl and cyclohexylmethyl groups significantly alters the partition coefficient (LogP), resulting in distinct retention times in gas and liquid chromatography; using PB-22 as a proxy will lead to misidentification or retention time calibration errors. Pharmacologically, the bulkier cyclohexylmethyl group of BB-22 enhances its binding affinity within the CB1 receptor pocket, yielding a Ki value substantially lower than that of PB-22 [1]. Consequently, for assays requiring precise receptor activation thresholds or exact mass-spectral fragmentation matching, procuring the exact BB-22 standard is strictly necessary.

Enhanced CB1 Receptor Affinity via Cyclohexylmethyl Substitution

BB-22 demonstrates exceptionally high affinity for the CB1 receptor, outperforming its linear-alkyl analog PB-22. The substitution of a pentyl chain with a bulkier cyclohexylmethyl group increases lipophilic interactions within the receptor binding pocket, yielding a measured Ki of 0.11 nM [1]. In contrast, PB-22 exhibits a lower affinity with a Ki of 0.73 nM[2]. This makes BB-22 a higher-potency reference standard for competitive binding assays.

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound DataKi = 0.11 nM
Comparator Or BaselinePB-22 (Ki = 0.73 nM)
Quantified Difference6.6-fold higher receptor affinity for BB-22
ConditionsIn vitro radioligand competition binding assay (rat cortical membranes)

Procuring BB-22 provides a higher-potency reference standard for competitive binding assays and endocannabinoid system modeling than standard pentyl-substituted analogs.

Chromatographic Resolution for Forensic Identification

In gas and liquid chromatography, BB-22 exhibits a distinctly longer retention time compared to PB-22 due to the increased lipophilicity and steric bulk of the cyclohexylmethyl tail (LogP > 4.5) [1]. This structural difference prevents co-elution and allows for baseline resolution when screening complex matrices, ensuring accurate identification.

Evidence DimensionChromatographic Retention Behavior
Target Compound DataLater elution profile driven by cyclohexylmethyl group (LogP > 4.5)
Comparator Or BaselinePB-22 (Earlier elution due to linear pentyl chain)
Quantified DifferenceDistinct retention time shifts preventing co-elution
ConditionsReverse-phase LC-MS/MS or GC-MS screening assays

Essential for forensic and toxicology labs to procure the exact BB-22 standard to calibrate retention time windows and prevent false positives for PB-22.

Sample Preparation Vulnerability and Transesterification

Like other quinolin-8-yl ester-linked cannabinoids, BB-22 is highly susceptible to transesterification when exposed to methanol during sample extraction, yielding methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate artifacts [1]. This requires specific solvent selection, such as acetonitrile or toluene, during analytical workflows to prevent degradation, a vulnerability not present in traditional ketone-linked baselines like JWH-018.

Evidence DimensionExtraction Solvent Stability
Target Compound DataForms methyl ester artifact in methanol
Comparator Or BaselineKetone-linked cannabinoids like JWH-018 (Stable in methanol)
Quantified DifferenceRapid transesterification degradation vs. 0% degradation
ConditionsGC-MS sample extraction using methanol vs. acetonitrile/toluene

Dictates the procurement of compatible extraction solvents and defines standard operating procedures to ensure reproducible quantification.

Toxicological Marker Specificity via Hepatocyte Metabolism

The primary metabolic pathway for BB-22 is ester hydrolysis, yielding BB-22 3-carboxyindole[1]. Because this metabolite is also a minor byproduct of other synthetic cannabinoids like MDMB-CHMICA, definitive confirmation of BB-22 intake requires identifying secondary hydroxylated metabolites specific to the cyclohexylmethyl ring.

Evidence DimensionMetabolic Pathway Specificity
Target Compound DataRequires mapping of secondary cyclohexylmethyl hydroxylated metabolites
Comparator Or BaselineMDMB-CHMICA (Shares the primary hydrolysis metabolite)
Quantified DifferenceNecessitates detection of 10+ secondary metabolites for definitive confirmation
ConditionsHuman hepatocyte incubation and LC-HRMS detection

Toxicologists must procure the parent BB-22 compound to synthesize or map specific secondary metabolites, as the primary hydrolysis product is not uniquely diagnostic.

Forensic Chromatographic Calibration

Where this compound is the right choice for establishing exact retention times and fragmentation patterns in GC-MS/LC-MS workflows, preventing misidentification against linear-alkyl analogs like PB-22 [1].

Endocannabinoid Receptor Binding Assays

Where this compound is the right choice as a super-high-affinity CB1 agonist (Ki = 0.11 nM) for competitive radioligand displacement studies, outperforming standard reference materials like JWH-018 [2].

Toxicological Metabolite Mapping

Where this compound is the right choice for in vitro hepatocyte incubations to identify secondary hydroxylated biomarkers, which are necessary to distinguish BB-22 intake from other indole-based cannabinoids that share the same primary hydrolysis metabolite [3].

Extraction Protocol Validation

Where this compound is the right choice for validating non-alcoholic sample preparation methods (e.g., using acetonitrile or toluene) to prevent the transesterification artifacts common to ester-linked synthetic cannabinoids [4].

XLogP3

6

Hydrogen Bond Acceptor Count

3

Exact Mass

384.183778013 Da

Monoisotopic Mass

384.183778013 Da

Heavy Atom Count

29

UNII

EUD4ZLB25R

Wikipedia

QUCHIC

Dates

Last modified: 08-15-2023
1.Sobolevsky, T.,Prasolov, I., and Rodchenkov, G. Detection of JWH-018 metabolites in smoking mixture post-administration urine. Forensic Science International 200, 141-147 (2010).

Explore Compound Types